![molecular formula C9H17NO3 B13708962 Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxymethyl group and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate typically involves the reaction of ®-3-(Hydroxymethyl)pyrrolidine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxymethyl group of the pyrrolidine attacks the ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide a more sustainable and scalable approach to its synthesis .
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the ester group results in the formation of an alcohol.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets .
Comparaison Avec Des Composés Similaires
Ethyl 2-pyrrolidineacetate: Similar structure but lacks the hydroxymethyl group.
Methyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate is unique due to the presence of both the hydroxymethyl group and the ethyl acetate moiety. This combination provides distinct reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
ethyl 2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)6-10-4-3-8(5-10)7-11/h8,11H,2-7H2,1H3 |
Clé InChI |
HPCWOISNYGGLAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CCC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



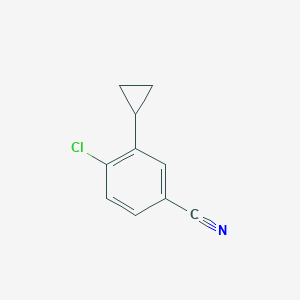
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)

![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
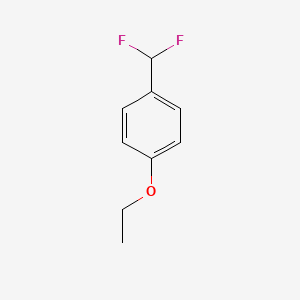
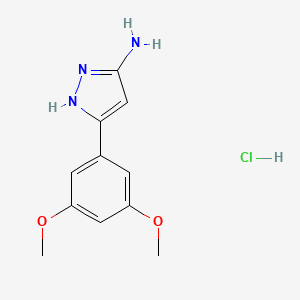

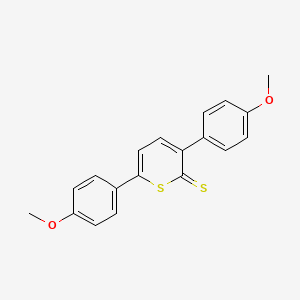
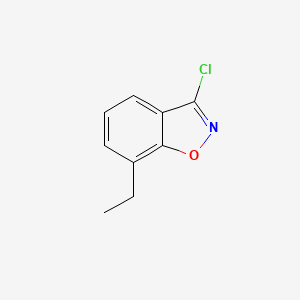
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

